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Compound of Interest

Compound Name: 3-Aminooxetane-3-carboxylic acid

Cat. No.: B111814

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 3-
Aminooxetane-3-carboxylic acid, a unique cyclic amino acid of interest in medicinal
chemistry and drug development. Due to the limited availability of direct experimental spectra
for this specific compound, this guide presents a detailed analysis based on data from
structurally similar compounds, including 1-aminocyclobutane-1-carboxylic acid and azetidine-
3-carboxylic acid. This comparative approach allows for a robust prediction of the expected
spectroscopic features of 3-Aminooxetane-3-carboxylic acid and provides a valuable
resource for its identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for 3-
Aminooxetane-3-carboxylic acid and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (3)

Compound Multiplicity Assignment
Ppm
3-Aminooxetane-3-
carboxylic acid 45-4.8 d 2 x CH2 (axial)
(Predicted)
42-45 d 2 x CH2 (equatorial)
3.0-35 s (br) NH:2
10.0-12.0 s (br) COOH
1-Aminocyclobutane-
o 20-24 m 2 x CH2

1-carboxylic acid
1.8-20 m CH2
Azetidine-3-carboxylic

, 3.8-4.2 t 2 x CH2
acid[1][2][3]
3.4-38 p CH

Table 2: Predicted 3C NMR Spectroscopic Data
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Compound Chemical Shift (6) ppm Assignment
3-Aminooxetane-3-carboxylic

_ _ ~175 Cc=0
acid (Predicted)
~75 2 X CHz2-O
~60 C-NH2
1-Aminocyclobutane-1-

T 181.7 Cc=0

carboxylic acid[4]
56.5 C-NH2
34.1 2 x CH2
16.5 CH2
Azetidine-3-carboxylic acid[2] 1755 C=0
52.1 2 x CH2-N
38.9 CH

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Functional Group

Predicted Wavenumber
(cm~?) for 3-
Aminooxetane-3-
carboxylic acid

Comparative Data (cm~*)

O-H stretch (Carboxylic acid)

2500-3300 (broad)

2500-3300 (broad) for

carboxylic acids

N-H stretch (Amine)

3200-3500 (medium)

3200-3500 (medium) for

primary amines

C=0 stretch (Carboxylic acid)

1700-1725 (strong)

1700-1725 (strong) for

carboxylic acids

C-O stretch (Oxetane ring)

950-1050 (strong)

~980 for oxetane

N-H bend (Amine)

1580-1650 (medium)

1580-1650 (medium) for

primary amines

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Predicted [M+H]+ Key Fragmentation

Compound lonization Mode
(m/z) Pattern
3-Aminooxetane-3- Loss of Hz20, loss of
. _ ESI+ 118.0504 , _

carboxylic acid COg2, ring opening
1-Aminocyclobutane- Loss of Hz20, loss of

. . ESI+ 116.0708
1-carboxylic acid COg2, loss of Cz2Ha4
Azetidine-3-carboxylic Loss of H20, loss of

ESI+ 102.0555

acid

COg2, ring opening

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 3-Aminooxetane-3-carboxylic acid

are provided below.
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NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the solid sample in 0.6 mL of a suitable deuterated
solvent (e.g., D20 or DMSO-de).[5] For samples insoluble in common deuterated solvents, a
small amount of acid or base may be added to aid dissolution. Filter the solution through a
glass wool plug into a clean NMR tube to remove any particulate matter.

H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and 16-64 scans. The spectral width should be set to cover the range of 0-14 ppm.

13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the
lower natural abundance of 13C, a larger number of scans (1024 or more) and a longer
relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify
the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6][7] Apply pressure
using the anvil to ensure good contact between the sample and the crystal.[6]

Data Acquisition: Record the IR spectrum from 4000 to 400 cm~2. A background spectrum of
the empty ATR crystal should be collected prior to sample analysis.[8] Typically, 16-32 scans
are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent
(e.g., methanol or water).[9] Dilute this stock solution to a final concentration of 1-10 pg/mL
with the same solvent or a mixture of solvents compatible with electrospray ionization (ESI),
such as 50:50 acetonitrile:water with 0.1% formic acid.[9][10]

Data Acquisition (ESI-MS): Introduce the sample solution into the ESI source of a mass
spectrometer at a flow rate of 5-10 uL/min. Acquire the mass spectrum in positive ion mode
over a mass-to-charge (m/z) range of 50-500. For fragmentation analysis (MS/MS), the
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protonated molecular ion ([M+H]*) is selected and subjected to collision-induced dissociation
(CID).

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 3-Aminooxetane-3-carboxylic acid.
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Spectroscopic Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b111814?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_36476-78-5_1HNMR.htm
https://spectrabase.com/spectrum/EZrByqlsy8z
https://www.thermofisher.com/order/catalog/product/H52294.03
https://spectrabase.com/spectrum/I0suZ9Nu5NY
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://bio-protocol.org/exchange/minidetail?id=9659787&type=30
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Amino_Acid_Analysis_by_Tandem_Mass_Spectrometry.pdf
https://www.benchchem.com/product/b111814#spectroscopic-characterization-of-3-aminooxetane-3-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b111814#spectroscopic-characterization-of-3-aminooxetane-3-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b111814#spectroscopic-characterization-of-3-aminooxetane-3-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b111814#spectroscopic-characterization-of-3-aminooxetane-3-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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